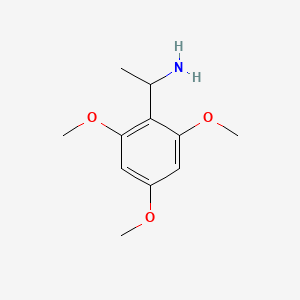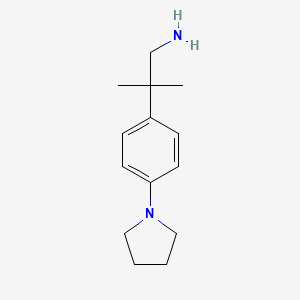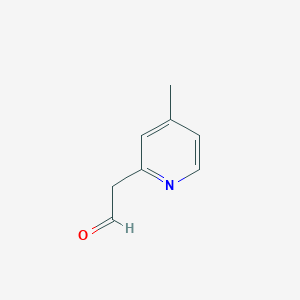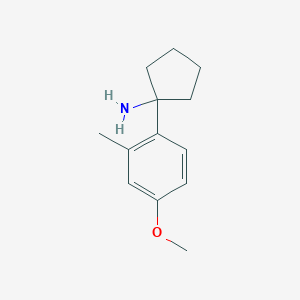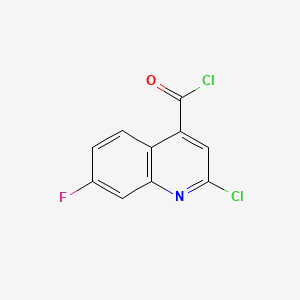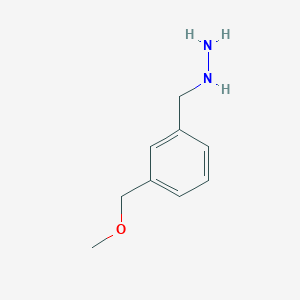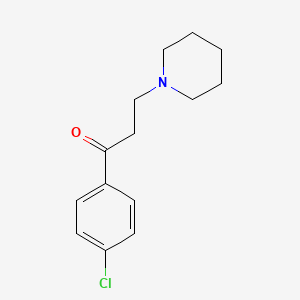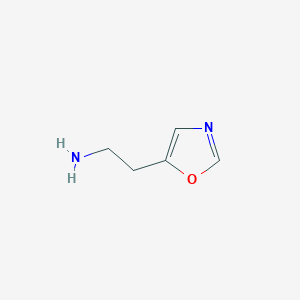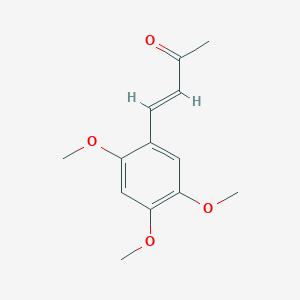
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₁₆O₄ It is characterized by the presence of a trimethoxyphenyl group attached to a butenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and acetone.
Aldol Condensation: The key step is an aldol condensation reaction between 2,4,5-trimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired butenone structure.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the aldol condensation process. The use of catalysts and controlled reaction environments can further improve the scalability and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol or butane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one: Similar structure but with different substitution pattern on the phenyl ring.
4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one: Another isomer with different methoxy group positions.
Uniqueness
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methoxy groups can significantly affect the compound’s chemical and physical properties, making it distinct from its isomers.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(E)-4-(2,4,5-trimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h5-8H,1-4H3/b6-5+ |
Clave InChI |
RVJHEDDPVRNHMB-AATRIKPKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC |
SMILES canónico |
CC(=O)C=CC1=CC(=C(C=C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


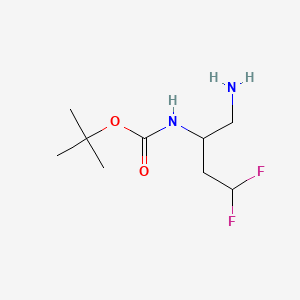
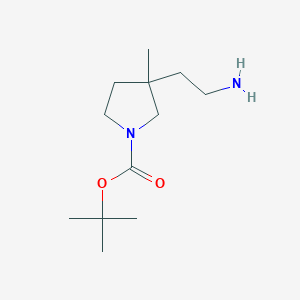
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
